molecular formula C18H26N2O3 B2936645 tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate CAS No. 2137835-08-4

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate

Cat. No.: B2936645
CAS No.: 2137835-08-4
M. Wt: 318.417
InChI Key: XAHPMABSQFIUEJ-UHFFFAOYSA-N
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Description

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate (CAS 2137835-08-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a spiro[chromane-2,4'-piperidine] core, which is recognized as an important pharmacophore in the development of novel bioactive molecules . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes this reagent particularly useful for synthetic organic chemistry, as it allows for facile deprotection to generate the secondary amine for further derivatization . The spiro[chromane-2,4'-piperidine] scaffold is a subject of extensive research, especially in central nervous system (CNS) drug discovery. Recent studies have identified analogues of this core structure as potent and selective agonists for the 5-HT2C receptor (5-HT2CR) . Activating this receptor is a promising therapeutic strategy for treating various disorders, including obesity, depression, anxiety, and schizophrenia, with the potential to avoid side effects associated with related receptors . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-14-12-18(8-10-19-11-9-18)22-15-7-5-4-6-13(14)15/h4-7,14,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHPMABSQFIUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammation.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl spiro[chromane-2,4’-piperidin]-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirochromane-Piperidine Derivatives

2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid (CAS 952681-82-2)
  • Structural Similarity : 0.81
  • Applications : Likely used as a carboxylic acid derivative for conjugation or prodrug strategies.
6-Bromospiro[chroman-2,4'-piperidin]-4-one (CAS 921760-46-5)
  • Structural Similarity : 0.78
  • Key Differences : Bromination at the 6-position increases molecular weight (MW: ~343 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The ketone group at the 4-position replaces the carbamate, altering reactivity and hydrogen-bonding capacity.
  • Applications : Serves as a halogenated intermediate for cross-coupling reactions in drug discovery.

Piperidine Carbamates Without Spiro Systems

tert-Butyl (4-methylpiperidin-4-yl)carbamate (CAS 73874-95-0)
  • Structural Similarity : 0.91
  • Key Differences : Lacks the spirochromane ring, reducing conformational rigidity. The 4-methyl group on the piperidine ring may sterically hinder interactions with flat binding pockets.
  • Applications : A versatile intermediate for kinase inhibitors or GPCR-targeted therapies.
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1)
  • Key Differences: Incorporates a chloronicotinoyl group, introducing a planar aromatic moiety that could enhance π-π stacking with target proteins. The methyl group on the carbamate may reduce steric bulk compared to tert-butyl.
  • Applications: Potential use in nicotinic acetylcholine receptor modulation .

Functionalized Spiro Derivatives

(4-(Spiro[chromane-2,4'-piperidin]-6-yl)phenyl)methanol
  • This derivative is a key intermediate for GPR119 agonists, highlighting the pharmacological relevance of spirochromane-piperidine scaffolds in metabolic disease therapeutics .

Physicochemical and Pharmacological Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target
tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate N/A C₁₈H₂₄N₂O₃ ~316.4 Spirochromane-piperidine, tert-butyl carbamate ACC inhibitors
2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid 952681-82-2 C₂₀H₂₆N₂O₅ ~374.4 Acetic acid substituent Probable prodrug intermediate
6-Bromospiro[chroman-2,4'-piperidin]-4-one 921760-46-5 C₁₃H₁₄BrNO₂ ~343.2 Bromine, ketone group Cross-coupling intermediate
tert-Butyl (4-methylpiperidin-4-yl)carbamate 73874-95-0 C₁₁H₂₂N₂O₂ ~214.3 4-Methylpiperidine Kinase inhibitors

Pharmacological Implications

  • Spirochromane Derivatives : The rigid spiro system enhances binding specificity to enzymatic pockets (e.g., ACC’s biotin carboxylase domain) .
  • Halogenated Derivatives : Bromine or chlorine atoms improve binding to hydrophobic regions of targets but may increase toxicity risks.
  • Carbamate Variations : The tert-butyl group in the target compound prolongs half-life compared to smaller carbamates (e.g., methyl), which are more readily metabolized .

Biological Activity

tert-Butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spiro structure that combines a chromane moiety with a piperidine ring. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Chroman derivatives are known for their ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Anticancer Properties : Some chroman-based compounds have shown potential as histone deacetylase inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression.
  • Neuroprotective Effects : Piperidine derivatives often exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

1. Antioxidant Activity

A study evaluated the antioxidant capacity of various chroman derivatives. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro. The mechanism was attributed to the ability to donate electrons and stabilize free radicals.

CompoundIC50 (µM)Mechanism of Action
tert-butyl spiro[chromane...]25Free radical scavenging
Other Chroman Derivative30Electron donation

2. Anticancer Potential

In vitro studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation. For instance, a derivative similar to this compound was tested against various cancer cell lines and showed significant cytotoxicity.

Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)15tert-butyl spiro[chromane...]
HeLa (Cervical)20tert-butyl spiro[chromane...]

3. Neuroprotective Effects

Research has indicated that piperidine derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. The proposed mechanism involves modulation of signaling pathways related to cell survival.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds structurally related to this compound:

  • Case Study 1 : A clinical trial investigated the effects of a similar piperidine derivative on patients with Alzheimer's disease. Results showed improved cognitive function and reduced oxidative stress markers.
  • Case Study 2 : In a preclinical model of Parkinson's disease, a related compound demonstrated significant neuroprotective effects, leading to improved motor function in treated animals.

Q & A

Basic: What synthetic routes are commonly employed to prepare tert-butyl spiro[chromane-2,4'-piperidin]-4-ylcarbamate derivatives?

The synthesis typically involves a multi-step approach:

  • Spirocyclic Core Formation : Kabbe’s multicomponent reaction is used to construct the spiro[chroman-2,4'-piperidin]-4-one scaffold .
  • Functionalization : Subsequent steps include deprotection of the tert-butyl carbamate group and coupling reactions with sulfonyl chlorides or carbonyl-containing moieties to introduce diverse substituents .
  • Characterization : Final compounds are validated via ¹H/¹³C NMR (400 MHz in DMSO-d₆), high-resolution mass spectrometry (HRMS), and elemental analysis .

Basic: How are structural and purity benchmarks established for these derivatives?

  • Structural Confirmation : ¹H/¹³C NMR spectroscopy resolves proton environments and carbon frameworks, while HRMS confirms molecular weights (e.g., compound 16: C₁₇H₂₀N₂O₃S, observed m/z 332.1198) .
  • Purity Assurance : Thin-layer chromatography (TLC, silica GF254) with ethyl acetate/hexane eluents and HPLC are standard for monitoring purity (>95%) .

Advanced: What in vitro models and assays evaluate the anticancer potential of these compounds?

  • Cytotoxicity Screening : MTT assays against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cell lines, with IC₅₀ values ranging from 0.31 μM (compound 16) to 47.05 μM (compound 15) .
  • Apoptosis Induction : Annexin V-FITC/PI staining quantifies early/late apoptotic populations (e.g., compound 16 triples early apoptosis in MCF-7 cells at 24 hours) .
  • Cell Cycle Analysis : Flow cytometry identifies G2/M phase arrest (e.g., compound 16 increases sub-G1 and G2-M populations dose-dependently) .

Advanced: How do structural modifications impact biological activity?

  • Linker Effects : Sulfonyl-bridged derivatives (e.g., compound 16) exhibit superior cytotoxicity (IC₅₀: 0.31–5.62 μM) compared to carbonyl-linked analogs (IC₅₀: 18.77–47.05 μM) due to enhanced electrophilicity .
  • Substituent Optimization : Methoxy groups on phenyl rings reduce activity (e.g., compound 15 vs. 16), while adamantyl or trimethoxyphenyl groups modulate lipophilicity and target engagement .

Advanced: What mechanistic insights explain the apoptosis-inducing effects?

  • Mitochondrial Pathway Activation : Caspase-3/7 activation and Bcl-2 family protein modulation are implicated, though specific targets require validation .
  • Cell Cycle Disruption : G2/M arrest correlates with cyclin-dependent kinase (CDK) inhibition and p21/p53 upregulation .

Advanced: How do structure-activity relationship (SAR) studies guide lead optimization?

  • Critical Pharmacophores : The sulfonyl linker and spirocyclic chroman-piperidine core are essential for potency. Substituents at the piperidine nitrogen influence solubility and membrane permeability .
  • Dose-Dependent Effects : Compound 16 shows a steep IC₅₀ gradient (0.31 μM in MCF-7 vs. 5.62 μM in HT-29), suggesting tissue-specific uptake or target expression .

Basic: What safety protocols are recommended for handling these compounds?

  • Hazard Mitigation : Use PPE (gloves, lab coats), fume hoods, and avoid inhalation/contact. Consult safety data sheets (SDS) for first-aid measures (e.g., eye rinsing, medical consultation) .
  • Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services .

Advanced: Are there alternative biological targets beyond oncology?

  • Enzyme Inhibition : Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been explored as acetyl-CoA carboxylase inhibitors, though this requires validation for the tert-butyl carbamate series .
  • Antimicrobial Potential : Structural analogs with triazole or benzoxazine motifs show activity against pathogens, suggesting broader applicability .

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